molecular formula C14H13NO4 B5849572 {2-[(4-nitrobenzyl)oxy]phenyl}methanol

{2-[(4-nitrobenzyl)oxy]phenyl}methanol

Cat. No.: B5849572
M. Wt: 259.26 g/mol
InChI Key: UOYQZRVYSQHHFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(4-Nitrobenzyl)oxy]phenyl}methanol is a nitro-substituted benzyl alcohol derivative with the molecular formula C₁₄H₁₃NO₄ (molecular weight: 259.26 g/mol). It features a benzyloxy group substituted at the para position with a nitro group (–NO₂) and a hydroxymethyl (–CH₂OH) group at the ortho position of the adjacent phenyl ring. This compound is primarily utilized as a pharmaceutical intermediate and in organic synthesis due to its reactivity and structural versatility .

Properties

IUPAC Name

[2-[(4-nitrophenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c16-9-12-3-1-2-4-14(12)19-10-11-5-7-13(8-6-11)15(17)18/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYQZRVYSQHHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

The compound {2-[(4-nitrobenzyl)oxy]phenyl}methanol is characterized by:

  • Molecular Formula : C14H13NO4
  • Molecular Weight : Approximately 245.26 g/mol
  • Functional Groups : Nitro group (-NO2), hydroxyl group (-OH), ether linkage

The nitro group enhances the compound's reactivity and biological activity, making it a valuable building block in organic synthesis and medicinal chemistry.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ether linkage and functional groups allow for various chemical reactions, including:

  • Substitution Reactions : The compound can undergo nucleophilic substitution, leading to the formation of various derivatives.
  • Oxidation and Reduction : It can be oxidized to form corresponding carboxylic acids or reduced to generate alcohols or amines.

Biological Applications

The biological activity of this compound has been explored in several contexts:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial and antifungal properties due to the presence of the nitro group, which is known for its antimicrobial effects .
  • Enzyme Inhibition Studies : The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity. This interaction is crucial for developing biochemical probes for studying enzyme mechanisms.

Pharmaceutical Development

Research indicates that this compound could be a candidate for drug development due to its biological activities. Its structure allows for:

  • Modification for Enhanced Activity : Synthetic routes can be tailored to enhance its pharmacological properties, making it suitable for further investigation in drug design .

Data Table: Comparison of Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Characteristics
This compoundNitro group + Benzyl alcoholAntibacterial, antifungalEther linkage enhances reactivity
4-NitrophenolNitro group + Hydroxyl groupAntimicrobialSimpler structure
4-Nitrobenzyl AlcoholNitro group + Benzyl alcoholModerate antimicrobialNo ether linkage
Benzyl AlcoholHydroxyl group onlyLow antibacterial activityBaseline for comparison

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of nitro-substituted phenols, this compound demonstrated significant inhibition against various bacterial strains. The results indicated that the compound's effectiveness was comparable to standard antibiotics, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with specific metabolic enzymes revealed that it could act as a reversible inhibitor. This property was exploited in biochemical assays to study enzyme kinetics, providing insights into its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural and electronic differences between {2-[(4-nitrobenzyl)oxy]phenyl}methanol and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Structural Features
This compound C₁₄H₁₃NO₄ 259.26 –NO₂ (electron-withdrawing), –CH₂OH, benzyloxy Ortho-substituted hydroxymethyl; para-nitrobenzyl group enhances polarity .
4-Nitrobenzyl alcohol C₇H₇NO₃ 153.14 –NO₂ (para), –CH₂OH Simpler structure; nitro group induces planarity in the benzene ring .
4-Methoxybenzyl alcohol C₈H₁₀O₂ 138.16 –OCH₃ (electron-donating), –CH₂OH Methoxy group increases electron density, reducing acidity compared to nitro analogs .
{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol C₁₅H₁₄Cl₂O₃ 325.18 –Cl (electron-withdrawing), –OCH₃, –CH₂OH Chlorine substituents enhance lipophilicity; methoxy group moderates reactivity .
{2-[(2-Methylphenyl)methoxy]phenyl}methanol C₁₅H₁₆O₂ 228.29 –CH₃ (electron-donating), –CH₂OH Methyl group reduces polarity; steric hindrance may affect reaction kinetics .
2-(4-Methoxyphenyl)ethanol C₉H₁₂O₂ 152.19 –OCH₃, –CH₂CH₂OH Ethanol chain increases flexibility; methoxy group enhances solubility in polar solvents .
(4-Butylphenyl)methanol C₁₁H₁₆O 164.24 –C₄H₉ (alkyl chain), –CH₂OH Long alkyl chain imparts hydrophobicity; limited applications in aqueous reactions .

Physical and Chemical Properties

  • Polarity and Solubility: The nitro group in this compound increases polarity, making it more soluble in polar aprotic solvents (e.g., DMSO) compared to alkyl-substituted analogs like (4-Butylphenyl)methanol . Methoxy-substituted compounds (e.g., 4-Methoxybenzyl alcohol) exhibit moderate solubility in ethanol and dichloromethane due to balanced electron-donating effects .
  • Reactivity: Nitro groups are susceptible to reduction (e.g., catalytic hydrogenation to amines), a key pathway for functionalizing this compound . Chlorine-substituted derivatives (e.g., {4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol) may undergo nucleophilic substitution reactions due to the electronegativity of Cl .
  • Crystal Packing :

    • In 4-nitrobenzyl alcohol, intermolecular O–H⋯O and π–π interactions create a stable crystalline lattice, whereas methyl-substituted analogs lack such strong interactions, leading to lower melting points .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {2-[(4-nitrobenzyl)oxy]phenyl}methanol, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves:

Nitrobenzyl bromide preparation : React 4-nitrobenzyl alcohol with HBr under acidic conditions.

Etherification : Couple nitrobenzyl bromide with 2-hydroxybenzyl alcohol using a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

  • Key variables : Solvent polarity, temperature, and reaction time significantly impact yield. For example, DMF enhances nucleophilic substitution efficiency compared to THF .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical workflow :

  • HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., unreacted nitrobenzyl bromide).
  • NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for nitrobenzyl and phenyl groups) .
  • FT-IR : Identify functional groups (O-H stretch at ~3400 cm⁻¹, nitro group absorption at 1520 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Case study : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) may arise from:

  • Structural modifications : Varying substituents on the phenyl ring alter lipophilicity and membrane penetration .
  • Assay conditions : Differences in bacterial strain susceptibility or nutrient media pH (e.g., activity enhanced in acidic conditions due to nitro group reduction) .
    • Resolution : Standardize assays (e.g., CLSI guidelines) and use isogenic bacterial strains to isolate compound-specific effects .

Q. How can computational modeling predict the reactivity of this compound in catalytic hydrogenation?

  • Approach :

  • DFT calculations : Simulate electron density maps to identify reactive sites (e.g., nitro group reduction to amine requires Pd/C or Raney Ni catalysts) .
  • Kinetic studies : Monitor H₂ pressure (1–3 atm) and temperature (25–50°C) to optimize reaction rates and minimize over-reduction .

Q. What mechanistic insights explain the compound’s role in photoactive material synthesis?

  • Experimental design :

  • UV-Vis spectroscopy : Track absorption shifts (e.g., λ_max ~300 nm for nitro-aromatic conjugation) .
  • Electrochemical analysis : Cyclic voltammetry reveals redox potentials (-0.8 V to -1.2 V vs. Ag/AgCl for nitro group reduction) .
    • Application : Nitro-to-amine conversion enables tunable electron transport layers in organic photovoltaics .

Key Recommendations for Researchers

  • Synthesis : Prioritize DMF as a solvent for higher yields in etherification .
  • Characterization : Combine NMR and MS to resolve structural ambiguities in nitro-aromatic systems .
  • Biological testing : Include redox-active controls (e.g., ascorbic acid) to account for nitro group interference in antioxidant assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[(4-nitrobenzyl)oxy]phenyl}methanol
Reactant of Route 2
Reactant of Route 2
{2-[(4-nitrobenzyl)oxy]phenyl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.